molecular formula C8H12N2O4 B12281233 Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)- CAS No. 710-77-0

Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-

Cat. No.: B12281233
CAS No.: 710-77-0
M. Wt: 200.19 g/mol
InChI Key: YMTYASPTCHULMT-UHFFFAOYSA-N
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Description

Barbituric acid derivatives are characterized by substitutions at the C5 position, which critically influence their pharmacological, metabolic, and physicochemical properties.

Properties

CAS No.

710-77-0

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

5-ethyl-5-(2-hydroxyethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C8H12N2O4/c1-2-8(3-4-11)5(12)9-7(14)10-6(8)13/h11H,2-4H2,1H3,(H2,9,10,12,13,14)

InChI Key

YMTYASPTCHULMT-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CCO

Origin of Product

United States

Preparation Methods

Classical Condensation Methods

The foundational approach to synthesizing barbituric acid derivatives involves the condensation of substituted malonic esters with urea in the presence of a strong base. For 5-ethyl-5-(2-hydroxyethyl)barbituric acid, the reaction typically employs diethyl ethyl-(2-hydroxyethyl)malonate and urea under alkaline conditions.

Reaction Mechanism :

  • Base Activation : Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) deprotonates urea, generating a nucleophilic species.
  • Nucleophilic Attack : The enolate of the malonic ester attacks the electrophilic carbonyl carbon of urea.
  • Cyclization : Elimination of ethanol and subsequent cyclization yields the barbituric acid core.

Key Conditions :

  • Solvent : Absolute ethanol or methanol to prevent side reactions.
  • Temperature : Reflux (78–110°C) for 8–12 hours to ensure complete cyclization.
  • Molar Ratios :
    • Malonic ester : Urea : Base = 1 : 1.8–2.8 : 1.5–2.5 (optimized for minimal byproducts).

Example Protocol :

  • Dissolve 80 g diethyl ethyl-(2-hydroxyethyl)malonate in 500 mL dry ethanol.
  • Add 30 g urea and 11.5 g sodium metal (to generate NaOEt in situ).
  • Reflux for 8 hours, then acidify with HCl to precipitate the crude product.

Yield : ~59% after recrystallization.

Sodium Methoxide-Catalyzed Synthesis

Patents (CN102311394A/B) describe a scalable method using sodium methoxide (NaOMe) in methanol, which offers milder conditions compared to NaOEt.

Procedure :

  • Elimination of Free Alkali : Ethyl acetate (3.5–5.8 kg) is added to NaOMe (29–31% w/w in methanol) and heated to reflux (85–87°C).
  • Condensation : Introduce α-ethyl-α-(2-hydroxyethyl)malonate and urea.
  • Distillation : Remove ethanol by distillation (105–110°C) to drive the reaction to completion.
  • Acidification : Adjust pH to 3–4 with HCl to precipitate the crude product.

Advantages :

  • Higher reproducibility (yields 60–70%).
  • Reduced side products due to controlled base strength.

Purification and Recrystallization

Crude 5-ethyl-5-(2-hydroxyethyl)barbituric acid often contains residual urea and sodium salts. Purification involves:

  • Decolorization : Treat with activated charcoal in ethanol-water (70:30 v/v).
  • Recrystallization : Dissolve in hot ethanol, filter, and cool to 4°C for crystal formation.

Purity : >98% (HPLC) after recrystallization.

Analytical Characterization

Property Value Method
Melting Point 83–88°C DSC
Molecular Formula C₈H₁₂N₂O₄ HRMS
Solubility Ethanol, DMSO; insoluble in water USP monograph
HPLC Purity ≥98.0% C18 column

Challenges and Optimization

  • Hydroxyl Group Stability : The 2-hydroxyethyl group is prone to oxidation. Use inert atmospheres (N₂/Ar) during synthesis.
  • Byproduct Formation : Excess urea leads to biuret formation. Optimize stoichiometry to 1:2 (malonate:urea).

Chemical Reactions Analysis

Types of Reactions

Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-ethyl-5-(2-hydroxyethyl)barbituric acid typically involves the condensation of ethyl malonate with urea under basic conditions. This process can yield various derivatives that exhibit differing pharmacological activities. The compound is part of a larger class known as barbiturates, which are characterized by their sedative and hypnotic properties.

Key Synthesis Steps:

  • Condensation Reaction: Ethyl malonate is reacted with urea in the presence of a base (e.g., sodium ethoxide).
  • Bromination: The resulting barbituric acid derivative can undergo bromination to modify its properties further.
  • Hydroxylation: Hydroxylation at the second position enhances its solubility and biological activity.

Therapeutic Applications

5-Ethyl-5-(2-hydroxyethyl)barbituric acid has been studied for its potential therapeutic benefits, primarily in the following areas:

  • Sedative and Hypnotic Effects: As part of the barbiturate family, this compound exhibits significant sedative effects, making it useful in treating anxiety and sleep disorders. It functions by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system .
  • Anticonvulsant Properties: Barbiturates have long been used as anticonvulsants. Phenobarbital, a closely related compound, has been utilized for epilepsy management due to its ability to stabilize neuronal excitability .
  • Potential Anti-Diabetic Effects: Recent studies suggest that derivatives of barbituric acid may exhibit anti-diabetic properties, potentially influencing glucose metabolism .

Research Applications

The versatility of 5-ethyl-5-(2-hydroxyethyl)barbituric acid extends into research applications:

  • Pharmacological Studies: Researchers investigate its effects on neurotransmitter systems, particularly GABAergic transmission, to understand its role in anxiety and seizure management .
  • Metabolic Studies: The compound's biotransformation has been studied to identify metabolites that could have distinct pharmacological profiles or therapeutic potentials .

Case Studies

  • Phenobarbital as an Antiepileptic Drug:
    • Phenobarbital, derived from barbituric acid, has been extensively used for controlling seizures in both adults and children. Its long half-life allows for once-daily dosing, improving patient compliance.
    • A study demonstrated that phenobarbital effectively reduced seizure frequency in pediatric patients with refractory epilepsy .
  • Investigating Anti-Diabetic Properties:
    • Recent research has highlighted the anti-diabetic potential of barbiturate derivatives, including 5-ethyl-5-(2-hydroxyethyl)barbituric acid. These compounds were shown to improve insulin sensitivity in diabetic animal models .

Mechanism of Action

The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds act as nonselective central nervous system depressants by promoting the binding of inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of chloride currents through receptor channels leads to an overall depressant effect .

Comparison with Similar Compounds

Table 1: Substituents and Molecular Properties of Selected Barbiturates

Compound Name C5 Substituents Molecular Formula Key Features/Activities References
5-Ethyl-5-(3-hydroxybutyl)barbituric acid Ethyl, 3-hydroxybutyl C₁₀H₁₆N₂O₄ Metabolite of Neonal; sedative
5-Ethyl-5-(1,3-dimethylbutyl)barbituric acid Ethyl, 1,3-dimethylbutyl C₁₃H₂₀N₂O₃ Convulsant activity
5-Ethyl-5-(3-hydroxy-1-methylbutyl)barbituric acid Ethyl, 3-hydroxy-1-methylbutyl C₁₂H₂₀N₂O₄ Major metabolite of pentobarbital
5-Butylbarbituric acid Butyl C₈H₁₂N₂O₃ Lower lipophilicity; limited CNS activity
5-Ethyl-5-(2-methylbutyl)barbituric acid Ethyl, 2-methylbutyl C₁₁H₁₈N₂O₃ Impurity in amobarbital synthesis

Key Observations :

  • Hydroxyalkyl groups (e.g., 3-hydroxybutyl) enhance metabolic elimination via oxidation .
  • Branched alkyl chains (e.g., 1,3-dimethylbutyl) correlate with convulsant effects, contrasting with linear hydroxyalkyl derivatives’ sedative properties .

Pharmacological Activity

Table 2: Pharmacological Profiles of Selected Barbiturates

Compound Activity Type Potency/Notes References
5-Ethyl-5-(1,3-dimethylbutyl)barbituric acid Convulsant Binds GABA receptors but induces excitation
5-Ethyl-5-(3-hydroxybutyl)barbituric acid Sedative Inactive metabolite; no direct CNS effects
Pentobarbital metabolites (hydroxy derivatives) Prolonged sedation Reduced activity compared to parent drug
Secobarbital metabolites Inactive Dihydroxypropyl derivatives lack anesthesia

Mechanistic Insights :

  • Hydroxy groups in the side chain reduce lipophilicity, limiting blood-brain barrier penetration and diminishing CNS activity .
  • Conformational preferences of substituents (e.g., isopropyl termini in convulsants) determine receptor binding specificity .

Metabolic Pathways

Table 3: Metabolic Transformations of Barbiturates

Parent Compound Major Metabolite(s) Metabolic Site Species Specificity References
Neonal (5-ethyl-5-n-butylbarbituric acid) 5-Ethyl-5-(3-hydroxybutyl) Hepatic ω-1 oxidation Dogs, humans
Pentobarbital 5-Ethyl-5-(3-hydroxy-1-methylbutyl) Hepatic hydroxylation Humans (slow), dogs (fast)
Secobarbital 5-(2,3-Dihydroxypropyl) derivatives Epoxidation → diols Humans, dogs

Contradictions :

  • Pentobarbital is metabolized faster in dogs than humans, suggesting species-dependent enzymatic pathways .
  • Rat liver microsomes produce hydroxysecobarbital isomers, mirroring urinary metabolites in humans .

Physicochemical Properties

Table 4: Physicochemical Comparison

Compound logD (Lipophilicity) Membrane Permeability (PS, mL/min) Solubility References
5-Ethylbarbituric acid (EBA) ~0.5 (ionized) 3.4 (low permeability) High aqueous solubility
5-Ethyl-5-(3-hydroxybutyl) derivative -1.2 (polar) <1.0 (negligible) Moderate
5-Butylbarbituric acid 1.8 (non-ionized) Not studied Low

Implications :

  • Hydroxyethyl groups increase polarity, reducing hepatic permeability (PS) and prolonging systemic clearance .
  • Lipophilicity (logD) correlates with hepatic uptake rates; 5-butyl derivatives may accumulate in tissues .

Receptor Interactions and Conformational Studies

  • Crystal Structures : 5-Ethyl-5-(3′-methylbut-2′-enyl) derivatives adopt planar conformations, favoring hydrophobic interactions with GABA receptors .
  • NMR Studies : Hydroxyalkyl substituents induce steric hindrance, altering binding to excitatory vs. inhibitory receptor sites .

Biological Activity

Barbituric acid derivatives, including 5-ethyl-5-(2-hydroxyethyl)-barbituric acid, are significant in pharmacology due to their diverse biological activities. These compounds are primarily known for their sedative and hypnotic effects, but recent studies have expanded their potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of 5-ethyl-5-(2-hydroxyethyl)-barbituric acid, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Characterization

5-Ethyl-5-(2-hydroxyethyl)-barbituric acid is synthesized through the condensation of malonic ester with urea, followed by modifications such as bromination and amination. The structural characterization often employs techniques like NMR spectroscopy and X-ray crystallography to confirm the molecular configuration.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of barbituric acid derivatives against various bacterial and fungal strains. The biological activity of 5-ethyl-5-(2-hydroxyethyl)-barbituric acid has been evaluated in comparison with standard antibiotics.

Table 1: Antimicrobial Activity of Barbituric Acid Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
5-Ethyl-5-(2-hydroxyethyl)-BAStaphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL
Sodium BarbitoneStaphylococcus aureus30 µg/mL
Escherichia coli60 µg/mL
Candida albicans80 µg/mL

The data indicate that 5-ethyl-5-(2-hydroxyethyl)-barbituric acid exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Anticancer Activity

Emerging research suggests that barbituric acid derivatives may also possess anticancer properties. For instance, certain derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Anticancer Effects
A study investigated the effects of a modified barbituric acid derivative on MCF-7 cells. The compound demonstrated an IC50 value of approximately 25 µM, indicating potent cytotoxicity compared to standard chemotherapeutics . This suggests a potential role for these compounds in cancer treatment protocols.

The biological activity of barbituric acid derivatives is attributed to their interaction with various biological targets:

  • GABA Receptor Modulation : Barbiturates enhance the action of gamma-aminobutyric acid (GABA) at GABA(A) receptors, leading to increased inhibitory neurotransmission. This mechanism underlies their sedative properties .
  • Antimicrobial Mechanism : The antimicrobial activity is thought to result from the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

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